molecular formula C14H20BrNO B5217942 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine

1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine

Cat. No.: B5217942
M. Wt: 298.22 g/mol
InChI Key: UEXIKECOEMSQIF-UHFFFAOYSA-N
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Description

1-[3-(2-Bromo-4-methylphenoxy)propyl]pyrrolidine is an organic compound with the molecular formula C14H20BrNO. It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a pyrrolidine ring via a propyl chain.

Preparation Methods

The synthesis of 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-methylphenol and 3-chloropropylpyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(2-Bromo-4-methylphenoxy)propyl]pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(2-Bromo-4-methylphenoxy)propyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-[3-(2-Bromo-4-methylphenoxy)propyl]pyrrolidine can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-12-5-6-14(13(15)11-12)17-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXIKECOEMSQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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